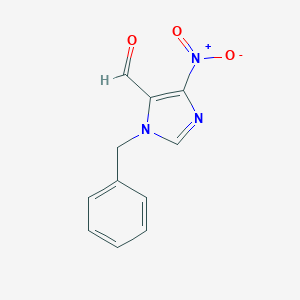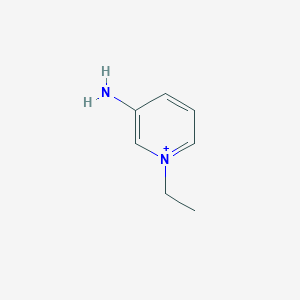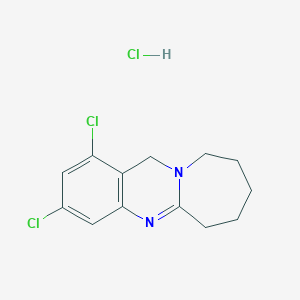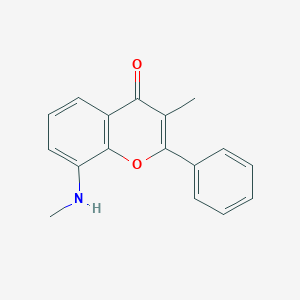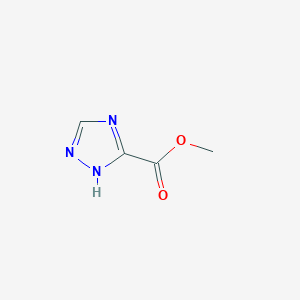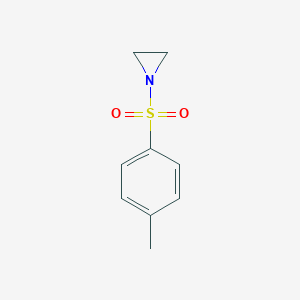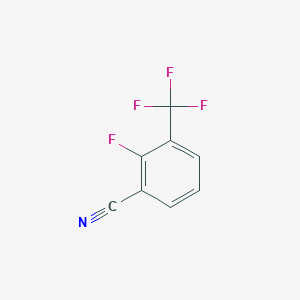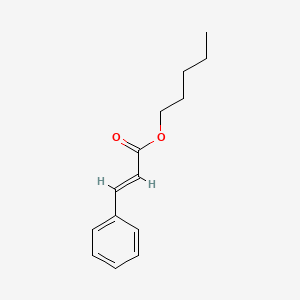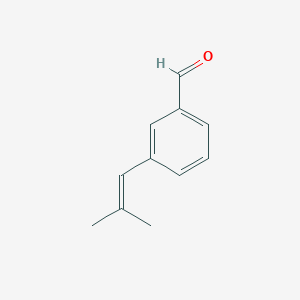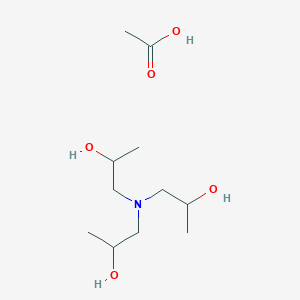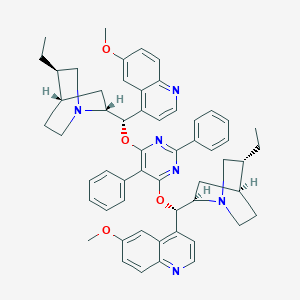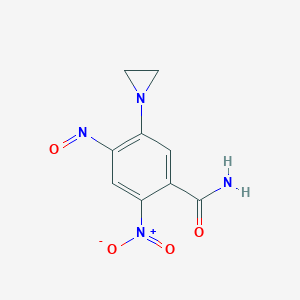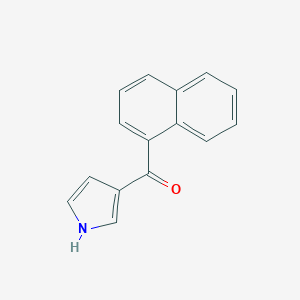
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
Übersicht
Beschreibung
“Naphthalen-1-yl(1H-pyrrol-3-yl)methanone” is a chemical compound with the molecular formula C15H11NO . It has a molecular weight of 221.25 g/mol . The IUPAC name for this compound is naphthalen-1-yl (1 H -pyrrol-3-yl)methanone .
Molecular Structure Analysis
The InChI code for “Naphthalen-1-yl(1H-pyrrol-3-yl)methanone” is InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H . The Canonical SMILES for this compound is C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3 .
Physical And Chemical Properties Analysis
“Naphthalen-1-yl(1H-pyrrol-3-yl)methanone” has a molecular weight of 221.25 g/mol . It has an XLogP3-AA value of 3.3 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 221.084063974 g/mol . The topological polar surface area of the compound is 32.9 Ų . The compound has a heavy atom count of 17 .
Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Ions
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone derivatives exhibit remarkable selectivity and sensitivity as chemosensors, particularly for detecting copper ions. The study by (Gosavi-Mirkute et al., 2017) highlights the synthesis and characterization of naphthoquinone-based ligands, including derivatives of Naphthalen-1-yl(1H-pyrrol-3-yl)methanone. These compounds coordinate to metal ions and exhibit a color change during the process, making them useful for sensing applications.
Synthesis in Organic Chemistry
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone derivatives play a role in the synthesis of various organic compounds. (Jing et al., 2018) developed a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones, indicating the broader potential of naphthalen-1-yl derivatives in facilitating complex organic reactions.
Anticancer Agent Development
A study by (Gouhar & Raafat, 2015) involved the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, a related compound, and its reaction with various nucleophiles. Some of these synthesized compounds were evaluated as anticancer agents, highlighting the potential of Naphthalen-1-yl(1H-pyrrol-3-yl)methanone in medicinal chemistry and drug development.
Sensor Technology
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone derivatives are used in sensor technology. For example, (Mascini et al., 2017) discuss the use of computationally designed peptides for the selective solid phase extraction of synthetic cannabinoids, including naphthalen-1-yl derivatives. This application is significant in developing advanced materials for selective detection and extraction.
Eigenschaften
IUPAC Name |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFPXOWDJKQVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578708 | |
| Record name | (Naphthalen-1-yl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone | |
CAS RN |
162934-76-1 | |
| Record name | (Naphthalen-1-yl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


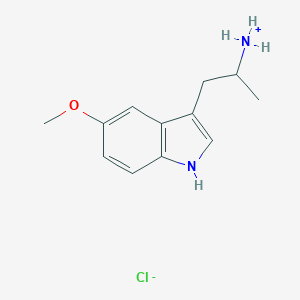
![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)
